Cytotoxic Selectivity of Benzo[d]isothiazole-4-carbaldehyde-Derived Schiff Bases Against Leukemia vs. Solid Tumor Cell Lines – Class-Level Comparison with Benzothiazole and Thiazole Analogs
In a systematic three-series study by Vicini et al. (2003), benzo[d]isothiazole Schiff bases—synthesised using the benzo[d]isothiazole-4-carbaldehyde core scaffold as the key aldehyde building block—exhibited uniform growth inhibition across all tested leukaemia cell lines, whereas only a single benzothiazole-derived compound (1e) showed activity against solid tumour-derived lines. The benzo[d]isothiazole series demonstrated marked cytotoxicity with CC₅₀ values of 4–9 µM against human CD4⁺ lymphocytes (MT-4 cells) [1]. This contrasts with the benzothiazole and thiazole Schiff base series, which showed no measurable cytotoxicity under the same assay conditions [1]. Notably, none of the benzo[d]isothiazole derivatives exhibited antiviral activity against HIV-1, HBV, YFV, or BVDV, nor antimicrobial activity against Gram-positive/negative bacteria, mycobacteria, yeast, or mould, establishing a clean selectivity profile for antiproliferative applications [1].
| Evidence Dimension | In vitro cytotoxicity (MT-4 cell line CC₅₀) and leukaemia cell line growth inhibition |
|---|---|
| Target Compound Data | Benzo[d]isothiazole Schiff bases (derived from 4-carbaldehyde core): CC₅₀ = 4–9 µM (MT-4); all derivatives inhibited leukaemia cell line growth [1]. |
| Comparator Or Baseline | Benzothiazole Schiff bases: no measurable cytotoxicity (MT-4). Thiazole Schiff bases: no measurable cytotoxicity (MT-4). Only 1 benzothiazole derivative (1e) inhibited solid tumour lines [1]. |
| Quantified Difference | Benzo[d]isothiazole series uniquely cytotoxic (CC₅₀ 4–9 µM) vs. benzothiazole and thiazole series (inactive) under identical assay conditions [1]. |
| Conditions | MT-4 human CD4⁺ lymphocyte cell line; in vitro cytotoxicity assay; panel of haematological and solid tumour-derived human cell lines; antiviral assays against HIV-1, HBV, YFV, BVDV; antimicrobial assays against S. aureus, Salmonella spp., M. fortuitum, M. smegmatis, C. albicans, A. fumigatus [1]. |
Why This Matters
For procurement decisions in oncology-focused medicinal chemistry, the benzo[d]isothiazole-4-carbaldehyde scaffold confers a differentiated antiproliferative phenotype—uniform leukaemia cell activity with clean selectivity against antiviral and antimicrobial targets—unlike benzothiazole or thiazole aldehyde alternatives that lack this biological signature.
- [1] Vicini, P.; Geronikaki, A.; Incerti, M.; Busonera, B.; Poni, G.; Cabras, C.; La Colla, P. Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. Bioorg. Med. Chem. 2003, 11 (22), 4785–4789. DOI: 10.1016/s0968-0896(03)00493-0. View Source
